molecular formula C19H22N2OS B2365169 N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide CAS No. 2411272-28-9

N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide

Cat. No.: B2365169
CAS No.: 2411272-28-9
M. Wt: 326.46
InChI Key: JHJQPQULXDFHSK-UHFFFAOYSA-N
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Description

N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide typically involves multi-step organic reactionsThe final step often involves the formation of the prop-2-enamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide
  • N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(furan-2-ylmethyl)prop-2-enamide
  • N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(pyridin-2-ylmethyl)prop-2-enamide

Uniqueness

This compound is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-2-19(22)21(15-18-9-6-12-23-18)14-16-10-11-20(13-16)17-7-4-3-5-8-17/h2-9,12,16H,1,10-11,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJQPQULXDFHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1CCN(C1)C2=CC=CC=C2)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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